![molecular formula C12H12N4O4 B10825960 9-Methyl-6-nitro-1,4,7,8,9,10-hexahydro-pyrido[3,4-f]quinoxaline-2,3-dione](/img/structure/B10825960.png)

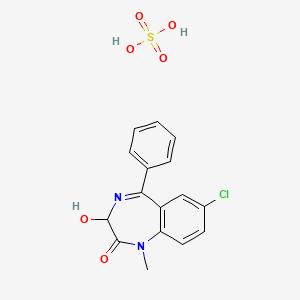

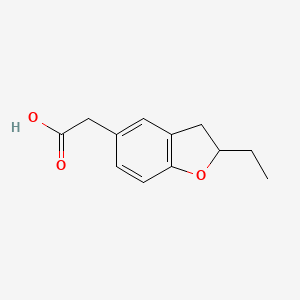

9-Methyl-6-nitro-1,4,7,8,9,10-hexahydro-pyrido[3,4-f]quinoxaline-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of PNQX involves a multi-step process. One of the methods includes the following steps :

Nitration: The starting material undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group.

Cyclization: The intermediate product undergoes cyclization to form the quinoxalinedione structure.

Methylation: Finally, the compound is methylated to produce PNQX.

Chemical Reactions Analysis

PNQX undergoes several types of chemical reactions :

Oxidation: PNQX can be oxidized under specific conditions, leading to the formation of various oxidized products.

Reduction: The nitro group in PNQX can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: PNQX can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PNQX has a wide range of scientific research applications :

Neuroprotection: PNQX has been shown to provide neuroprotection in models of cerebral ischemia and neuronal injury. It reduces neuronal cell death and astroglial activation.

Muscle Recovery: PNQX has been studied for its protective effects on motor units and muscle properties after nerve injury. It improves motor unit survival and counteracts muscle property impairments.

Excitotoxicity Research: PNQX is used in research to study the mechanisms of excitotoxicity, a process where nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate.

Mechanism of Action

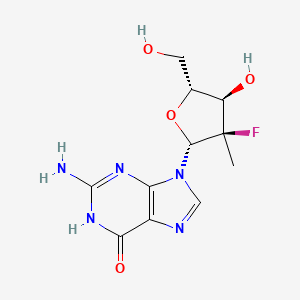

PNQX exerts its effects by selectively antagonizing the alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor . This receptor is involved in the excitatory neurotransmission in the central nervous system. By blocking this receptor, PNQX prevents the excitotoxic effects of glutamate, thereby providing neuroprotection. The compound also has modest affinity for the kainate receptor and the glycine site of the N-methyl-D-aspartate receptor.

Comparison with Similar Compounds

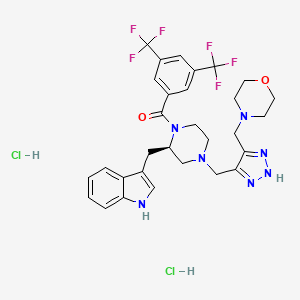

. Similar compounds include:

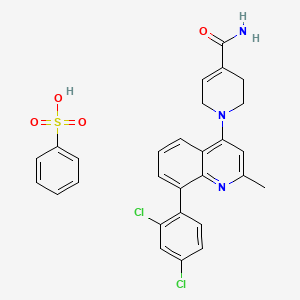

NBQX: Another alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor antagonist with similar neuroprotective properties.

YM-90K: A quinoxaline-2,3-dione derivative with high affinity for the alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor.

ZK200775: A more recent quinoxaline-2,3-dione derivative with improved selectivity and affinity for the alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor.

PNQX is unique in its specific binding affinity and neuroprotective effects, making it a valuable compound for research in neuroprotection and excitotoxicity.

Properties

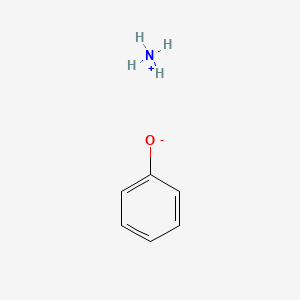

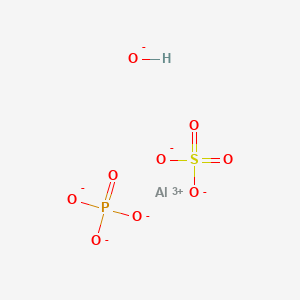

Molecular Formula |

C12H12N4O4 |

|---|---|

Molecular Weight |

276.25 g/mol |

IUPAC Name |

9-methyl-6-nitro-4,7,8,10-tetrahydro-1H-pyrido[3,4-f]quinoxaline-2,3-dione |

InChI |

InChI=1S/C12H12N4O4/c1-15-3-2-6-7(5-15)10-8(4-9(6)16(19)20)13-11(17)12(18)14-10/h4H,2-3,5H2,1H3,(H,13,17)(H,14,18) |

InChI Key |

GDSGJOIKTYTOQG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C(C=C3C(=C2C1)NC(=O)C(=O)N3)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol](/img/structure/B10825933.png)

![(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate](/img/structure/B10825979.png)